N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzene-1-sulfonamide

Description

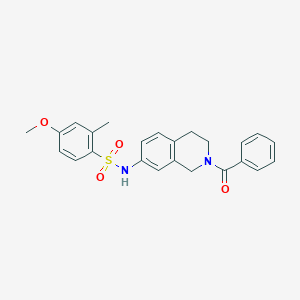

N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline scaffold substituted with a benzoyl group at position 2 and a sulfonamide-linked 4-methoxy-2-methylbenzene moiety at position 5.

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-17-14-22(30-2)10-11-23(17)31(28,29)25-21-9-8-18-12-13-26(16-20(18)15-21)24(27)19-6-4-3-5-7-19/h3-11,14-15,25H,12-13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUOMSNABMIRJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the benzoyl group and the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound, potentially leading to the formation of new derivatives.

Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a tetrahydroisoquinoline core substituted with a benzoyl group and a sulfonamide moiety. The general synthetic route involves several steps:

- Formation of the Tetrahydroisoquinoline Core : This can be achieved through various methods including cyclization reactions of appropriate precursors.

- Benzoylation : The introduction of the benzoyl group can be performed using acylation reactions.

- Sulfonamide Formation : The final step typically involves the reaction of the sulfonamide with the previously synthesized intermediates.

The synthesis can be optimized using modern techniques such as continuous flow reactors to improve yield and purity while minimizing by-products.

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzene-1-sulfonamide exhibits significant biological activities including:

- Anticancer Properties : Similar compounds have been shown to modulate enzyme and receptor functions, leading to potential anticancer effects. Research indicates that derivatives of tetrahydroisoquinoline often exhibit cytotoxic activity against various cancer cell lines.

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to inhibit inflammatory pathways, suggesting that this compound may also possess such activities.

- Antimycobacterial Activity : Some derivatives have demonstrated efficacy against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis.

Potential Therapeutic Applications

Given its structural features, this compound could be explored for:

- Drug Development : Its unique combination of functional groups makes it a promising candidate for developing new drugs targeting cancer and inflammatory diseases.

- Scaffold for Further Modifications : The compound's rich functionalization allows for extensive derivatization, enabling researchers to create analogs with enhanced biological activity or selectivity against specific targets .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and sulfonamide groups can form hydrogen bonds and other interactions with target molecules, affecting their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide (CAS: 955776-90-6) This analog replaces the benzoyl group with a cyclopropanecarbonyl moiety. Key differences include:

- Molecular Weight : 400.5 g/mol (vs. ~414.5 g/mol for the benzoyl derivative, estimated based on formula C24H24N2O4S).

- Functional Groups : Cyclopropane ring introduces steric constraints and altered electronic effects compared to the planar benzoyl group.

- Synthetic Route : Likely synthesized via similar sulfonylation and acylation steps but using cyclopropanecarbonyl chloride instead of benzoyl chloride .

2.1.2. N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide This compound features a pyridine core instead of tetrahydroisoquinoline. Key distinctions:

- Core Structure: Pyridine vs.

- Sulfonamide Position: Substituted at position 3 of the pyridine ring, compared to position 7 of the tetrahydroisoquinoline.

- Synthesis : Prepared via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .

2.1.3. 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-thiones [7–9]

These triazole derivatives share sulfonyl and aromatic groups but differ fundamentally in core structure:

- Heterocycle: 1,2,4-Triazole vs. tetrahydroisoquinoline.

- Tautomerism : Exist in thione-thiol equilibrium, a feature absent in the target compound.

- Spectral Data : IR spectra show νC=S at 1247–1255 cm⁻¹ and lack νC=O bands, unlike the target compound, which retains a benzoyl carbonyl group (expected νC=O ~1660–1680 cm⁻¹) .

Spectral Data Comparison

Functional Implications

- Benzoyl vs.

- Tetrahydroisoquinoline vs. Pyridine: The tetrahydroisoquinoline core offers conformational flexibility and hydrogen-bonding sites (NH groups), unlike the rigid, planar pyridine ring.

- Sulfonamide Positioning : Position 7 in the target compound may optimize steric and electronic interactions with biological targets compared to pyridine-based analogs .

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzene-1-sulfonamide is a complex organic compound that combines a tetrahydroisoquinoline core with various functional groups. This unique structure suggests potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 425.52 g/mol. The presence of a sulfonamide group and a methoxy-substituted aromatic ring enhances its biological activity and solubility profiles.

| Property | Value |

|---|---|

| Molecular Formula | C23H25N2O3S |

| Molecular Weight | 425.52 g/mol |

| CAS Number | Not specified |

Biological Activity Overview

Research indicates that compounds with a tetrahydroisoquinoline structure often exhibit diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific activities of this compound have not been extensively documented; however, its structural components suggest several potential mechanisms of action.

Antitumor Activity

Preliminary studies on related tetrahydroisoquinoline derivatives have shown promising antitumor effects. For instance, compounds containing sulfonamide moieties have demonstrated significant cytotoxicity against various cancer cell lines. The compound's potential as an antitumor agent can be inferred from studies involving structurally similar compounds.

While specific data on the mechanism of action for this compound is limited, it is hypothesized that it may interact with various molecular targets such as enzymes and receptors involved in cell proliferation and survival pathways. The sulfonamide group may contribute to its biological activity by mimicking natural substrates or by inhibiting specific enzymatic pathways.

Case Studies and Research Findings

- Anticancer Studies : A study on related tetrahydroisoquinoline derivatives indicated that certain compounds exhibited IC50 values significantly lower than that of standard chemotherapeutics like Doxorubicin. For example:

- Antibacterial Activity : Although specific studies on this compound are lacking, related sulfonamide derivatives have shown efficacy against bacterial strains such as E. faecalis and K. pneumoniae, suggesting potential antibacterial properties .

- Neuropharmacological Effects : Given the structure's resemblance to known neuroactive compounds, further research could explore its effects on neurotransmitter systems or neuroprotective properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.